N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-2-5-17(6-3-14)28(25,26)23-10-8-15(9-11-23)20(24)22-16-4-7-19-18(12-16)21-13-27-19/h2-7,12-13,15H,8-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXAFQJXHNELRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reaction: Finally, the benzothiazole and piperidine moieties are coupled together using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted derivatives at the tosyl group.
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Chemical Biology: It serves as a probe in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide and related compounds from the evidence:
Structural and Functional Insights
Heterocyclic Core Variations :
- The target compound’s benzo[d]thiazole core (vs. pyrimidine in or thiazole in ) may enhance π-π stacking in hydrophobic binding pockets, a feature critical for kinase inhibition .
- Tosylpiperidine distinguishes it from analogs like Compound 9i (), which uses a cyclopropane-carboxamide group to enforce conformational rigidity .
Synthetic Methodologies :
- The target compound likely shares synthetic steps with Compound 9i and 74 , such as HATU/DIPEA-mediated amide coupling (yields: 73–95%) .
- In contrast, CDK4/6 inhibitors () rely on Suzuki couplings for pyrimidine-thiazole assembly, emphasizing divergent strategies for heterocycle formation .
Biological Implications: Tosyl groups (as in the target) and sulfonamide derivatives () are linked to enhanced blood-brain barrier penetration and kinase selectivity .
Key Data from Comparative Studies
Biological Activity
N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Target of Action
this compound interacts with various biological targets, primarily through enzyme inhibition and modulation of signaling pathways. Its benzothiazole moiety is known for influencing cellular functions by interacting with proteins and enzymes involved in critical biochemical pathways.
Mode of Action
The compound exhibits its biological effects by inhibiting the synthesis of prostaglandins, which play a significant role in inflammatory responses. This inhibition can lead to reduced inflammation and pain, making it a candidate for anti-inflammatory therapies.
Biochemical Pathways
Research indicates that benzothiazole derivatives can affect multiple biochemical pathways, including those related to cancer progression and neurodegenerative diseases. The compound's ability to modulate these pathways suggests potential applications in treating various conditions.
This compound has been shown to interact with various biomolecules, influencing cellular signaling and gene expression. The following table summarizes key biochemical properties:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited water solubility |
| Stability | Stable under physiological conditions but sensitive to strong oxidizing agents |
| Lipophilicity | Moderate lipophilicity, facilitating cell membrane penetration |
Medicinal Chemistry
The compound is being explored for its potential as an anti-inflammatory agent , with studies indicating significant efficacy in reducing inflammatory markers in vitro. Additionally, its anticancer properties are under investigation, particularly in relation to cell cycle regulation and apoptosis induction in cancer cells .
Biological Studies
In enzyme inhibition studies, this compound has been shown to inhibit specific enzymes linked to disease progression, making it a valuable tool for understanding disease mechanisms .
Case Studies
- Anti-Cancer Activity : A study evaluated the compound's effects on various cancer cell lines, demonstrating that it induces apoptosis through mitochondrial pathways. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent activity against cancer cells .
- Anti-Inflammatory Effects : In vivo experiments using animal models of arthritis showed that treatment with this compound significantly reduced joint swelling and inflammatory cytokine levels compared to control groups .
Comparison with Similar Compounds
To highlight the uniqueness of this compound, the following table compares it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethyl)benzamide | Anti-cancer activity | Different benzothiazole position |
| N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethyl)benzamide | Anti-mycobacterial properties | Morpholino substitution |
| This compound | Anti-inflammatory and anti-cancer activity | Specific tosyl group enhancing reactivity |
Q & A
Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
